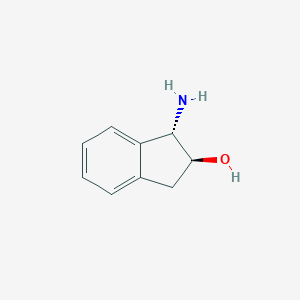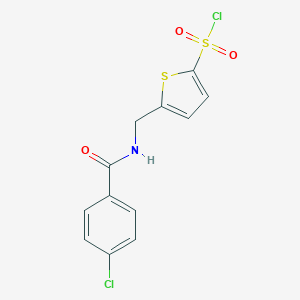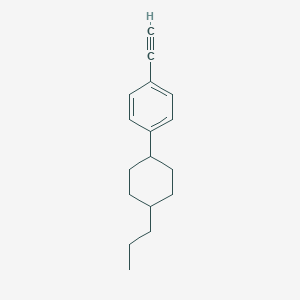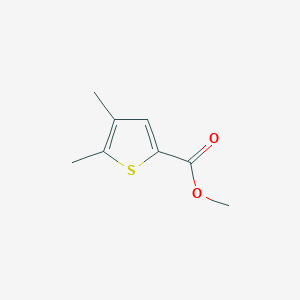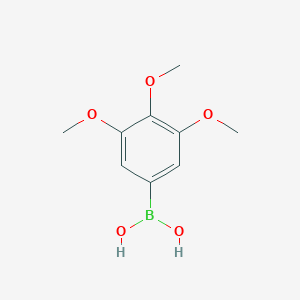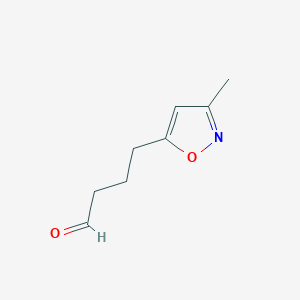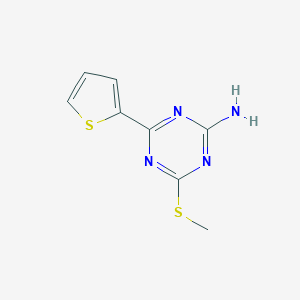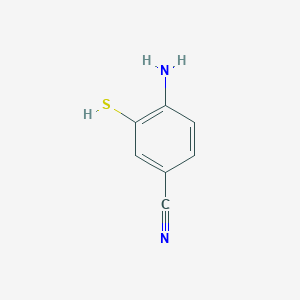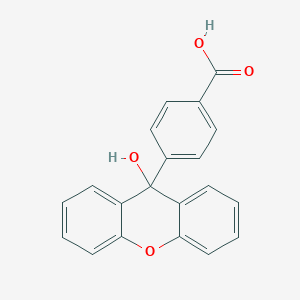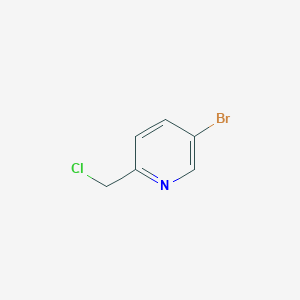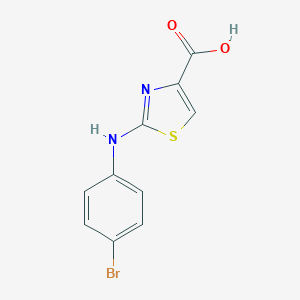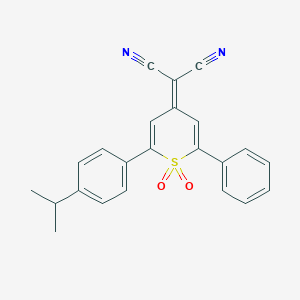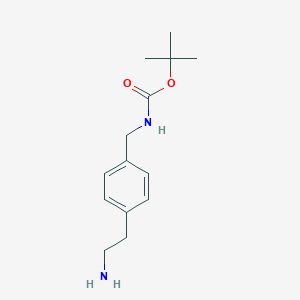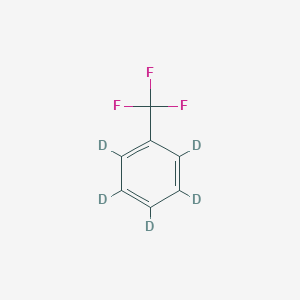![molecular formula C8H14O2 B063350 7-OXABICYCLO[4.1.0]HEPTANE,3-(METHOXYMETHYL)- CAS No. 168564-10-1](/img/structure/B63350.png)
7-OXABICYCLO[4.1.0]HEPTANE,3-(METHOXYMETHYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethyl)-3,4-epoxycyclohexane is an organic compound characterized by the presence of a methoxymethyl group attached to a cyclohexane ring with an epoxy functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3,4-epoxycyclohexane typically involves the reaction of cyclohexene with methoxymethyl chloride in the presence of a base, followed by epoxidation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Anhydrous conditions using solvents like dichloromethane
Temperature: Controlled temperatures ranging from 0°C to room temperature
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:
Catalysts: Use of phase transfer catalysts to enhance reaction rates
Purification: Distillation or recrystallization to obtain pure product
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methoxymethyl)-3,4-epoxycyclohexane undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium iodide in acetone for halide exchange
Major Products:
Oxidation: Formation of diols or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclohexane derivatives
Applications De Recherche Scientifique
1-(Methoxymethyl)-3,4-epoxycyclohexane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides
Medicine: Investigated for its potential as a building block in drug synthesis
Industry: Utilized in the production of polymers and resins with specific properties
Mécanisme D'action
The mechanism of action of 1-(Methoxymethyl)-3,4-epoxycyclohexane involves its interaction with various molecular targets:
Epoxide Ring Opening: The epoxy group can undergo ring-opening reactions, leading to the formation of reactive intermediates
Molecular Targets: Enzymes such as epoxide hydrolases can catalyze the ring-opening, leading to biologically active compounds
Pathways Involved: The compound can participate in metabolic pathways involving oxidation and reduction reactions
Comparaison Avec Des Composés Similaires
- 1-(Methoxymethyl)-2,3-epoxycyclohexane
- 1-(Methoxymethyl)-4,5-epoxycyclohexane
- 1-(Methoxymethyl)-3,4-dihydroxycyclohexane
Uniqueness: 1-(Methoxymethyl)-3,4-epoxycyclohexane is unique due to the specific positioning of the methoxymethyl and epoxy groups on the cyclohexane ring, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
168564-10-1 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
3-(methoxymethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O2/c1-9-5-6-2-3-7-8(4-6)10-7/h6-8H,2-5H2,1H3 |
Clé InChI |
JUBOISWHAUYTDY-UHFFFAOYSA-N |
SMILES |
COCC1CCC2C(C1)O2 |
SMILES canonique |
COCC1CCC2C(C1)O2 |
Synonymes |
7-Oxabicyclo[4.1.0]heptane, 3-(methoxymethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


